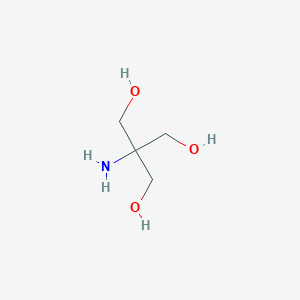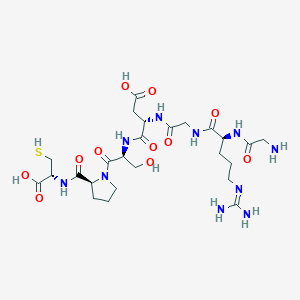
4-Chloro-3-nitrophenyl isothiocyanate
Descripción general
Descripción
4-Chloro-3-nitrophenyl isothiocyanate (4-CNPITC) is an organic compound that belongs to the family of isothiocyanates. It is a colorless to pale yellow liquid, with a pungent odor, and is soluble in organic solvents. It is a reactive compound, and has been used in a variety of synthetic organic chemistry reactions. It has been used to synthesize a variety of compounds, including polymers, dyes, and drugs.
Aplicaciones Científicas De Investigación
1. Catalyst in Organic Synthesis
4-Nitrophenyl esters, closely related to 4-Chloro-3-nitrophenyl isothiocyanate, are used in isothiourea-catalyzed enantioselective addition to iminium ions. This process is integral in organic synthesis, where 4-nitrophenyl esters demonstrate superior reactivity compared to other aryl esters, contributing to the synthesis of β-amino amide products (Arokianathar et al., 2018).
2. Antimicrobial and Antifungal Properties
This compound derivatives exhibit significant antimicrobial and antifungal activities. They have been used in synthesizing compounds that demonstrate substantial activity against a range of human cancer cell lines, highlighting their potential in pharmaceutical applications (Bielenica et al., 2018).
3. Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of this compound are employed in pre-columnar derivatization of glutathione for high-performance liquid chromatography. This technique is crucial for the quantitative determination of glutathione, an important biochemical compound (Alexeeva et al., 2018).
4. DNA Binding Studies
Compounds derived from this compound have been studied for their interaction with DNA. These studies are vital for understanding the anti-cancer potencies of these compounds, as their binding with DNA can reveal potential therapeutic applications (Tahir et al., 2015).
5. Organocatalysis in Chemical Reactions
In organocatalysis, derivatives of this compound have been employed as effective catalysts. Their application in transesterification reactions demonstrates their versatility in facilitating various chemical transformations (Ishihara et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
Isothiocyanates, in general, are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . .
Mode of Action
Isothiocyanates are known to interact with biological targets through their isothiocyanate group (-N=C=S), which can react with nucleophilic sites in biological molecules
Biochemical Pathways
Isothiocyanates are known to influence various biochemical pathways due to their diverse biological activities . The specific pathways influenced by this compound remain to be elucidated.
Pharmacokinetics
The compound’s molecular weight is 214.63 , which may influence its bioavailability and distribution
Result of Action
Given the known biological activities of isothiocyanates , it is plausible that this compound may exert antimicrobial, anti-inflammatory, or anticancer effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Chloro-3-nitrophenyl isothiocyanate is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. The compound is a solid and is recommended to be stored at room temperature , suggesting that it may be stable under standard conditions.
Análisis Bioquímico
Biochemical Properties
4-Chloro-3-nitrophenyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages . This compound is often used to label proteins for detection and analysis. It interacts with enzymes such as proteases and kinases, altering their activity and enabling the study of enzyme mechanisms and protein-protein interactions.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, it can affect gene expression by modifying transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its reactive isothiocyanate group, which forms covalent bonds with nucleophilic groups in biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, it can inhibit proteases by modifying their active sites, preventing substrate binding and catalysis. It can also activate certain enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, it can selectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity. Threshold effects are observed, where a certain dosage is required to achieve a measurable biological effect, and exceeding this threshold can result in toxic outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can be metabolized by conjugation with glutathione, followed by enzymatic degradation and excretion. This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can also affect its activity, as it may interact with different sets of proteins and enzymes in various subcellular environments.
Propiedades
IUPAC Name |
1-chloro-4-isothiocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZBHIDSJXKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155440 | |
| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127142-66-9 | |
| Record name | 1-Chloro-4-isothiocyanato-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127142-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20155440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 127142-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



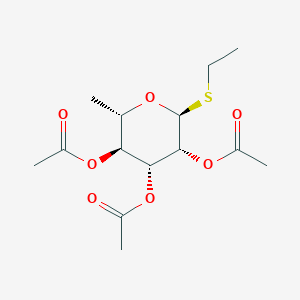


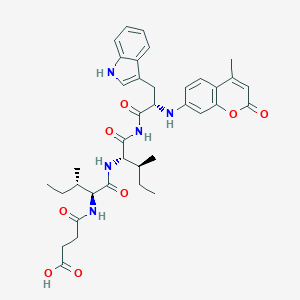
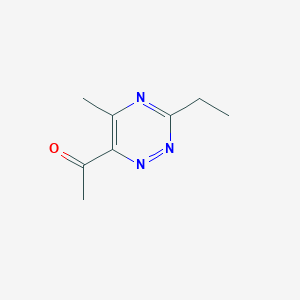
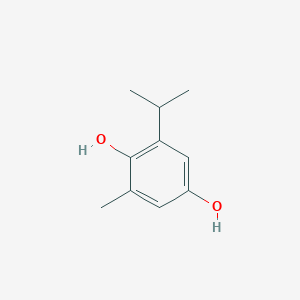

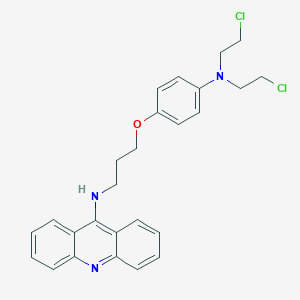
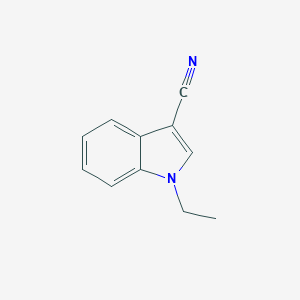
![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)

